Cas no 776290-49-4 (5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride)
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-1-isopropyl-1H-imidazole
- 5-(chloromethyl)-1-isopropyl-1H-imidazole(SALTDATA: HCl)
- 5-(chloromethyl)-1-propan-2-ylimidazole
- 5-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE
- EN300-95426
- AKOS006283028
- FT-0766183
- 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
- SCHEMBL13059020
- 776290-49-4
- DTXSID00629114
- DB-028527
- 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride
-
- MDL: MFCD08668173
- Inchi: 1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3
- InChI Key: GLZSPWKWFJQNEW-UHFFFAOYSA-N
- SMILES: ClCC1=CN=CN1C(C)C
Computed Properties
- Exact Mass: 158.06100
- Monoisotopic Mass: 158.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.13
- Boiling Point: 284.3°C at 760 mmHg
- Flash Point: 125.7°C
- Refractive Index: 1.535
- PSA: 17.82000
- LogP: 2.20280
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650155-2.5mg |
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride |
776290-49-4 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C650155-5mg |
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride |
776290-49-4 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C650155-25mg |
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride |
776290-49-4 | 25mg |
$ 80.00 | 2022-06-06 | ||
| Enamine | EN300-95426-0.05g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 0.05g |
$839.0 | 2025-03-21 | |
| Enamine | EN300-95426-0.1g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 0.1g |
$879.0 | 2025-03-21 | |
| Enamine | EN300-95426-0.25g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 0.25g |
$920.0 | 2025-03-21 | |
| Enamine | EN300-95426-0.5g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 0.5g |
$959.0 | 2025-03-21 | |
| Enamine | EN300-95426-1.0g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 1.0g |
$999.0 | 2025-03-21 | |
| Enamine | EN300-95426-2.5g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-21 | |
| Enamine | EN300-95426-5.0g |
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole |
776290-49-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-21 |
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride
Introduction to 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride (CAS No. 776290-49-4)
5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride, with the CAS number 776290-49-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of imidazole derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a chloromethyl group in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The hydrochloride salt form of this compound ensures improved solubility and stability, which are crucial factors for its application in both laboratory research and industrial-scale pharmaceutical production. Imidazole derivatives, in general, have been extensively studied for their role in modulating biological pathways, particularly those involving enzymes and receptors that are critical for maintaining homeostasis in living organisms.
In recent years, there has been a growing interest in developing novel imidazole-based drugs due to their ability to interact with specific biological targets with high selectivity. The 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride compound has shown promise in preclinical studies as a potential scaffold for drugs targeting various diseases, including inflammatory disorders and infectious diseases. Its unique chemical properties make it an attractive candidate for further exploration in drug discovery and development.
The synthesis of 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloromethyl group is particularly sensitive to environmental factors such as moisture and temperature, necessitating careful handling during synthesis and storage. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired molecular framework.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop analogs with enhanced pharmacological properties. For instance, modifications at the isopropyl substituent can influence the compound's metabolic stability and binding affinity to biological targets. Such structural diversification is a cornerstone of modern drug design strategies aimed at optimizing therapeutic efficacy while minimizing side effects.
The application of computational methods, such as molecular docking and quantum mechanical calculations, has further accelerated the discovery process for imidazole derivatives like 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride. These tools allow scientists to predict the interactions between the compound and potential drug targets with remarkable accuracy, thereby reducing the time and cost associated with experimental screening.
In clinical research, this compound has been investigated for its potential role in modulating immune responses. Imidazole derivatives are known to interact with various immunomodulatory pathways, making them promising candidates for treating autoimmune diseases and enhancing vaccine efficacy. Preliminary studies suggest that 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride can influence cytokine production and T-cell activation, offering a new therapeutic approach against chronic inflammatory conditions.
The industrial significance of 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride cannot be overstated. Its synthesis provides a valuable platform for producing more complex molecules that could lead to breakthroughs in treating multifaceted diseases. As pharmaceutical companies continue to invest in innovative drug development pipelines, compounds like this one play a pivotal role in bridging the gap between laboratory discoveries and clinical applications.
Future research directions may focus on exploring the compound's potential in combination therapies, where it could be paired with other drugs to achieve synergistic effects. Additionally, investigating its behavior in vivo will provide critical insights into its pharmacokinetic profile and long-term safety profile. Such studies are essential for translating preclinical findings into viable treatment options for patients worldwide.
In conclusion, 5-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride (CAS No. 776290-49-4) represents a fascinating example of how structural innovation can lead to significant advancements in medicine. Its unique properties make it a versatile tool for researchers aiming to develop novel therapeutics targeting various diseases. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceutical science.
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